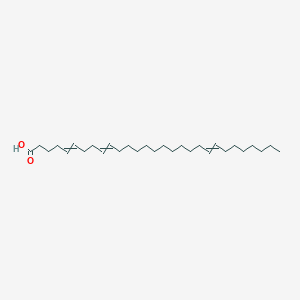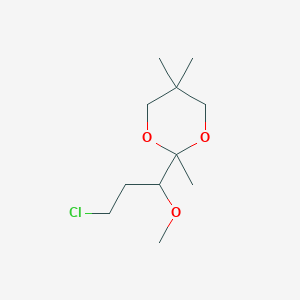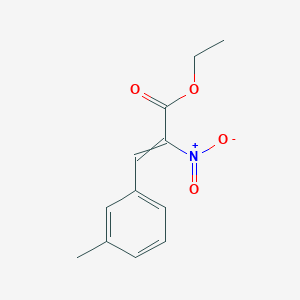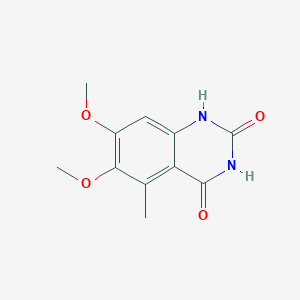phosphanium bromide CAS No. 890136-66-0](/img/structure/B12611416.png)
[(2-Iodo-4,5-dimethoxyphenyl)methyl](triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide is a complex organic compound that features a unique combination of iodine, methoxy groups, and a triphenylphosphonium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide typically involves the reaction of 2-iodo-4,5-dimethoxybenzyl bromide with triphenylphosphine. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the triphenylphosphonium group.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium or nickel catalysts are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for constructing complex molecules.
Biology and Medicine
In biological and medicinal research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ability to undergo various chemical reactions makes it a versatile building block for drug discovery and development.
Industry
In industry, (2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide can be used in the production of advanced materials. Its incorporation into polymers or other materials can impart unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of (2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide involves its ability to interact with various molecular targets. The triphenylphosphonium group can facilitate the compound’s entry into cells, where it can interact with cellular components. The iodine and methoxy groups can participate in further chemical reactions, leading to the formation of bioactive species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Bromo-4,5-dimethoxyphenyl)methylphosphanium bromide
- (2-Chloro-4,5-dimethoxyphenyl)methylphosphanium bromide
- (2-Fluoro-4,5-dimethoxyphenyl)methylphosphanium bromide
Uniqueness
(2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. This makes it particularly valuable in synthetic chemistry for creating novel compounds with unique properties.
Eigenschaften
CAS-Nummer |
890136-66-0 |
|---|---|
Molekularformel |
C27H25BrIO2P |
Molekulargewicht |
619.3 g/mol |
IUPAC-Name |
(2-iodo-4,5-dimethoxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H25IO2P.BrH/c1-29-26-18-21(25(28)19-27(26)30-2)20-31(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24;/h3-19H,20H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QMVBZRSNLCPVFC-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I)OC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)

![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)

![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)

![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)



![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)

